imidazo[2,1-b][1,3]thiazole-5-sulfonamide
Description
Imidazo[2,1-b][1,3]thiazole-5-sulfonamide is a fused heterocyclic compound combining imidazole and thiazole rings, with a sulfonamide group at position 3. This scaffold is notable for its versatility in medicinal chemistry, particularly in anticancer and antimicrobial applications. The sulfonamide moiety enhances binding to biological targets, such as carbonic anhydrases (CAs) and DNA, contributing to its pharmacological activity . Synthetically, it is prepared via reactions involving DMSO-d6 and trifluoroacetic acid, with yields typically moderate (e.g., 13% over two steps for 6-chloro-N-[3-(pyrrolidin-1-yl)propyl]this compound) .
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2S2/c6-12(9,10)4-3-7-5-8(4)1-2-11-5/h1-3H,(H2,6,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGFWNVAKXYNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(N21)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138042-47-2 | |
| Record name | imidazo[2,1-b][1,3]thiazole-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have highlighted the potential of imidazo[2,1-b][1,3]thiazole derivatives as inhibitors of the Hepatitis C virus (HCV) NS4B protein. Two lead compounds, 26f and 28g, demonstrated potent activity with EC50 values of 16 nM and 31 nM, respectively. These compounds showed synergistic effects when combined with other antiviral agents such as simeprevir and sofosbuvir, indicating their potential for use in combination therapies against HCV .
Anticancer Properties
Imidazo[2,1-b][1,3]thiazole derivatives have been extensively studied for their anticancer properties. A series of compounds were synthesized and evaluated for cytotoxicity against various cancer cell lines. Notably, imidazo[2,1-b]thiazole-guanylhydrazone exhibited potent anticancer activity through multiple mechanisms . Additionally, novel derivatives targeting focal adhesion kinase have shown promise as potential anticancer agents .
Anti-inflammatory Effects
Research has indicated that certain imidazo[2,1-b][1,3]thiazole derivatives possess significant anti-inflammatory properties. For example, compounds synthesized for their anti-inflammatory activities were found to inhibit cyclooxygenases (COX-1 and COX-2), with some exhibiting better inhibition than established drugs like diclofenac .
Organic Synthesis
Imidazo[2,1-b][1,3]thiazole-5-sulfonamide serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions to form more complex molecules. This capability is particularly valuable in drug discovery and development processes .
Material Science
In material science, derivatives of imidazo[2,1-b][1,3]thiazole are used in the development of advanced materials such as electroluminescent materials for organic light-emitting diode (OLED) devices. The compound's electronic properties make it suitable for applications in optoelectronic devices .
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral and anticancer activities | Potent HCV NS4B inhibitors; cytotoxicity against cancer cell lines |
| Organic Synthesis | Building block for complex molecules | Valuable intermediate in drug discovery |
| Material Science | Development of electroluminescent materials | Suitable for OLED applications |
Case Study 1: Antiviral Development
In a study focused on HCV NS4B inhibitors derived from the imidazo[2,1-b][1,3]thiazole scaffold, researchers optimized lead compounds that demonstrated significant antiviral activity without cross-resistance to other direct-acting antivirals. This finding opens avenues for developing new therapeutic strategies against HCV .
Case Study 2: Anticancer Research
A series of novel imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their anticancer properties. These compounds exhibited selective cytotoxicity against various cancer cell lines and showed potential as focal adhesion kinase inhibitors .
Case Study 3: Anti-inflammatory Evaluation
Compounds designed based on the imidazo[2,1-b][1,3]thiazole framework were tested for their anti-inflammatory effects in vivo. Results indicated that certain derivatives displayed superior anti-inflammatory activity compared to standard treatments .
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.
Anticancer Activity: It induces apoptosis in cancer cells by interfering with the cell cycle and promoting cell death.
Molecular Pathways: It modulates signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Imidazo[2,1-b][1,3]thiazine Derivatives
Key Features :
- Structure : Replaces the thiazole ring with a thiazine ring (six-membered sulfur-containing ring).
- Activity : Exhibits anti-inflammatory properties in vivo (carrageenan test) and favorable drug-like properties in silico (SwissADME analysis).
Comparison :
Imidazo[2,1-b][1,3]benzothiazole Derivatives
Key Features :
- Structure : Fused benzene-thiazole-imidazole system (e.g., 7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole).
- Activity : Potent anticancer activity against Hep G2 liver cancer (IC50 = 0.097 μM) and radiosensitizing effects at 4 Gy .
- Substituent Impact : Fluorine or methyl groups at the phenyl ring enhance DNA fragmentation and selectivity .
Comparison :
Imidazo[2,1-b][1,3]oxazine Derivatives
Key Features :
Comparison :
Imidazo[2,1-b][1,3,4]thiadiazole Derivatives
Key Features :
Comparison :
Substituent Effects on Activity
Sulfonamide Group
Halogen and Aryl Substituents
- Fluorine : 4-Fluorophenyl derivatives (e.g., 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde) increase bioavailability and binding affinity via hydrophobic and electronic effects .
- Chlorine : 6-Chloro substituents (e.g., 6-chlorothis compound) improve metabolic stability but may reduce solubility .
Biological Activity
Imidazo[2,1-b][1,3]thiazole-5-sulfonamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound derivatives typically involves multi-step reactions starting from readily available precursors. The core structure can be modified through various substitution patterns to enhance biological activity. For instance, the introduction of different sulfonyl groups can significantly affect the pharmacological profile of the resulting compounds.
1. Antimicrobial Activity
Research has demonstrated that imidazo[2,1-b][1,3]thiazole derivatives exhibit considerable antimicrobial activity against a range of bacterial and fungal strains. A study reported that certain derivatives showed potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL for some compounds .
2. Anticancer Properties
This compound has shown promising anticancer activity across various cancer cell lines. One study highlighted its ability to inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The compound's effectiveness was attributed to its interaction with specific molecular targets involved in tumor progression .
3. Carbonic Anhydrase Inhibition
Recent evaluations have identified imidazo[2,1-b][1,3]thiazole derivatives as selective inhibitors of carbonic anhydrase II (CA II). The inhibition constants (K_i) for these compounds ranged from 57.7 to 98.2 µM, indicating a strong affinity for this isoform compared to others like CA I and CA IX . This selectivity suggests potential therapeutic applications in treating conditions where CA II is implicated.
Case Studies
Case Study 1: Anti-Tuberculosis Activity
In a systematic evaluation of various imidazo[2,1-b][1,3]thiazole derivatives against M. tuberculosis, seven compounds exhibited significant anti-tubercular activity with MIC values indicating strong efficacy. Modifications on the phenyl ring were found to enhance this activity while certain substituents reduced it .
Case Study 2: Anticancer Mechanisms
A study focusing on the anticancer effects of imidazo[2,1-b][1,3]thiazole derivatives revealed that these compounds can induce apoptosis in cancer cells via mitochondrial pathways. Notably, they were effective against multiple cancer types including breast and lung cancers, demonstrating their broad-spectrum potential as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its chemical structure:
- Substituents on the thiazole ring : Electron-donating groups generally enhance activity.
- Sulfonyl variations : Different sulfonyl groups can modulate the selectivity towards carbonic anhydrase isoforms.
- Overall molecular conformation : The spatial arrangement impacts binding affinity to biological targets.
Summary Table of Biological Activities
| Activity Type | Target Organism/Enzyme | MIC/K_i Range | Notes |
|---|---|---|---|
| Antimicrobial | M. tuberculosis | 3.125 µg/mL | Potent against several strains |
| Anticancer | Various cancer cell lines | N/A | Induces apoptosis and cell cycle arrest |
| Carbonic Anhydrase | hCA II | 57.7 - 98.2 µM | Selective inhibition over other isoforms |
Q & A
Q. What are the foundational synthetic routes for imidazo[2,1-b][1,3]thiazole-5-sulfonamide derivatives?
The synthesis typically involves cyclization reactions between 2-aminothiazoles and α-halocarbonyl compounds under mild heating (60–80°C) in solvents like benzene or DMF. For sulfonamide derivatives, sulfonyl halide intermediates (e.g., prepared via methods in Patent Office Journal) are reacted with amines. Key steps include controlling stoichiometry and reaction time (2–4 hours) to optimize yield .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Q. How are solubility and bioavailability enhanced in this compound class?
Introducing sulfonamide groups improves water solubility, while lipophilic substituents (e.g., trifluoromethyl or aryl groups) enhance membrane permeability. Co-crystallization with phosphoric acid (as in ) can further optimize physicochemical properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to achieve >90% yield in synthesis?
- Solvent selection : Polar aprotic solvents (DMF) favor nucleophilic substitution for sulfonamide formation .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Temperature gradient : Start at 60°C to initiate reaction, then increase to 80°C to drive completion .
- In-line analytics : Employ HPLC to track intermediates and adjust conditions in real time .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory efficacy)?
- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and assay conditions (e.g., 48-hour exposure) for cross-study comparisons .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., nitro vs. sulfanyl groups) to isolate activity drivers. For example, nitro groups enhance anticancer potency but reduce solubility .
- Dose-response profiling : Calculate IC₅₀ values across multiple concentrations to differentiate potency thresholds .
Q. How can computational methods streamline the design of this compound analogs?
- Quantum chemical calculations : Predict reaction pathways and transition states to identify optimal synthetic routes .
- Molecular docking : Screen derivatives against target proteins (e.g., EGFR or COX-2) to prioritize candidates for synthesis .
- Machine learning : Train models on existing SAR data to propose novel substituents with predicted bioactivity .
Q. What strategies improve selectivity in antimicrobial or anticancer assays?
- Functional group tuning : Replace electron-withdrawing groups (e.g., nitro) with electron-donating groups (e.g., methoxy) to reduce off-target effects .
- Prodrug approaches : Mask polar groups (e.g., sulfonamide) with ester linkages to enhance target tissue uptake .
- Cytotoxicity controls : Include normal cell lines (e.g., HEK-293) to assess therapeutic index .
Q. How are advanced purification techniques applied to isolate high-purity this compound?
- Flash chromatography : Use gradient elution (hexane/ethyl acetate) to separate closely related impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to yield single crystals for X-ray diffraction validation .
- Preparative HPLC : Employ C18 columns with acetonitrile/water mobile phases for final polishing .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
